molecular formula C11H21NO B13007698 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13007698
M. Wt: 183.29 g/mol
InChI Key: LNKAEQDCFIAODV-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Oxabicyclo[3.2.0]heptane Core Topology

The oxabicyclo[3.2.0]heptane scaffold consists of a seven-membered bicyclic system with two fused rings: a four-membered oxolane ring (2-oxa) and a five-membered carbocycle. Bridgehead carbons at positions 1 and 4 define the bicyclo[3.2.0] topology, with the oxygen atom occupying the 2-position. X-ray crystallography of analogous bicyclo[3.2.0]heptane derivatives reveals bond lengths of 1.54 Å for C–C single bonds in the carbocyclic rings and 1.43 Å for the C–O bond in the oxolane moiety. The fused ring system adopts a puckered conformation, with dihedral angles between bridgehead carbons measuring 112°–118°, introducing significant ring strain.

Table 1: Key Bond Lengths and Angles in the Bicyclo[3.2.0]heptane Core

Parameter Value Source
C–C bond length 1.54 Å
C–O bond length 1.43 Å
Bridgehead dihedral 112°–118°
Ring strain energy ~25 kcal/mol

The 2-oxabicyclo[3.2.0]heptane core’s rigidity arises from its fused ring system, which restricts free rotation around the bridgehead carbons. Molecular dynamics simulations indicate that the oxygen atom’s electronegativity polarizes adjacent C–O bonds, creating partial charges of −0.32 e⁻ on the oxygen and +0.18 e⁻ on neighboring carbons. This polarization enhances the compound’s solubility in polar aprotic solvents, as evidenced by a predicted logP of 1.82.

Stereochemical Considerations: Chair/Boat Conformations and Ring Strain

The bicyclo[3.2.0]heptane core exists in two primary conformations: a boat-like structure and a distorted chair form. Energy calculations using density functional theory (DFT) show the boat conformation is favored by 4.7 kcal/mol due to reduced eclipsing interactions between bridgehead hydrogens. The 7,7-dimethyl substituents further stabilize the boat form by occupying pseudo-equatorial positions, minimizing 1,3-diaxial strain.

Table 2: Conformational Energy Differences in Derivatives

Conformation ΔE (kcal/mol) Substituent Position Source
Boat 0.0 7,7-dimethyl
Distorted chair +4.7 7,7-dimethyl

The N-propyl group at position 6 introduces additional stereoelectronic effects. In the boat conformation, the propyl chain adopts a pseudo-axial orientation, aligning its C–N bond parallel to the bicyclic system’s plane. This orientation minimizes steric clashes with the 7,7-dimethyl groups while allowing the amine lone pair to conjugate with the σ* orbital of the adjacent C–O bond. Nuclear Overhauser effect (NOE) spectroscopy of related N-alkylated derivatives confirms this spatial arrangement, showing strong NOE correlations between the propyl β-hydrogens and the methyl groups.

Substituent Effects: Methyl and Propyl Group Steric/Electronic Interactions

The 7,7-dimethyl and N-propyl groups impose competing steric and electronic effects on the bicyclic core. The methyl substituents, with a combined Tolman steric volume of 26.8 ų, create a hydrophobic pocket around the oxolane ring, increasing the compound’s partition coefficient (logP = 1.82). Conversely, the N-propyl group’s electron-donating inductive effect (+I) raises the amine’s basicity, yielding a predicted pKa of 9.3 for the conjugate acid.

Table 3: Substituent-Derived Physicochemical Properties

Property Value Substituent Source
Tolman volume (Me₂) 26.8 ų 7,7-dimethyl
logP 1.82 7,7-dimethyl
pKa (conjugate acid) 9.3 N-propyl
Dipole moment 2.1 D N-propyl

Steric interactions between the N-propyl chain and methyl groups limit rotational freedom around the C–N bond. Molecular mechanics simulations reveal a rotational barrier of 8.2 kcal/mol for the propyl group, with syn-periplanar and anti-periplanar transitions occurring at 120° intervals. This restricted rotation enhances the compound’s conformational homogeneity in solution, as observed via ¹H NMR line narrowing at elevated temperatures. Electronic effects further modulate reactivity: the methyl groups’ electron-donating nature stabilizes carbocation intermediates during acid-catalyzed ring-opening reactions, while the N-propyl amine participates in hydrogen bonding with a computed ΔG of −3.1 kcal/mol for water adduct formation.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

LNKAEQDCFIAODV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1C2CCOC2C1(C)C

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One common approach involves cyclization reactions to construct the bicyclic core structure:

  • Starting Materials :

    • A precursor containing a six-membered ring with reactive groups (e.g., hydroxyl or halogen) at appropriate positions.
    • A reagent to induce cyclization, such as a base or acid catalyst.
  • Reaction Conditions :

    • Cyclization may be promoted by heating or using a solvent that stabilizes intermediates (e.g., polar aprotic solvents like DMSO).
    • The reaction is typically monitored to optimize yield and avoid side reactions.
  • Outcome :

    • Formation of the bicyclic [3.2.0] heptane framework with an oxygen atom integrated into the ring system.

Functionalization of the Amine Group

The amine group is introduced through nucleophilic substitution reactions:

  • Reagents :

    • A primary amine (e.g., propylamine).
    • A halogenated intermediate derived from the bicyclic core.
  • Reaction Mechanism :

    • The halogen acts as a leaving group, allowing nucleophilic attack by propylamine.
    • This step can be carried out under mild conditions to preserve the integrity of the bicyclic structure.
  • Optimization :

    • Reaction temperature and solvent choice (e.g., ethanol or methanol) are critical for maximizing yield.

Introduction of Methyl Groups

The dimethyl substitution at the 7-position is achieved through alkylation reactions:

  • Reagents :

    • Methylating agents such as methyl iodide or dimethyl sulfate.
    • A strong base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the precursor.
  • Reaction Conditions :

    • The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
    • Solvents like tetrahydrofuran (THF) are commonly used for their compatibility with strong bases.

Hydrochloride Salt Formation

To enhance solubility and stability, the compound is often converted into its hydrochloride salt form:

  • Procedure :

    • The free base form of this compound is dissolved in an organic solvent (e.g., ethanol).
    • Anhydrous hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt.
  • Purification :

    • The precipitate is filtered and recrystallized from ethanol or another suitable solvent.

Challenges and Considerations

Steric Hindrance

The bulky substituents on the bicyclic framework can hinder certain reactions, requiring careful selection of reagents and catalysts.

Reaction Optimization

Each step must be optimized for temperature, solvent, and reaction time to minimize by-products and maximize yield.

Purity Control

Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming product structure and purity.

Data Table: Reaction Parameters

Step Reagents/Conditions Outcome
Cyclization Base/acid catalyst, polar solvent Formation of bicyclic [3.2.0] heptane core
Amine functionalization Propylamine, mild conditions Introduction of propyl group on nitrogen
Methylation Methyl iodide/dimethyl sulfate Dimethyl substitution at 7-position
Salt formation Anhydrous HCl gas, ethanol solvent Hydrochloride salt formation

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine is a bicyclic amine compound that is of interest for its potential biological activities. The hydrochloride form of this compound, this compound hydrochloride, has the CAS number 1334148-19-4. The molecular formula of the compound is C11H21NO, with a molecular weight of 183.29 g/mol .

Biological Activity
The biological activity of this compound is linked to its interaction with specific cellular pathways:

  • T-Lymphocyte Inhibition Similar compounds have been shown to inhibit T-lymphocyte proliferation by preventing the activation of transcription factors, which are essential for interleukin-2 (IL-2) gene expression, like NFAT and NFIL2A.
  • Gene Expression Modulation This compound affects the expression of cytokines, especially IL-2, which plays a crucial role in the immune response.

Summary of Biological Activities

Activity TypeObserved Effects
T-Lymphocyte InhibitionSuppression of IL-2 expression
Cytokine ModulationAltered levels of pro-inflammatory cytokines

Case Studies and Research Findings

  • T-Lymphocyte Proliferation Study: Studies on similar bicyclic amines have shown that these compounds significantly reduced IL-2 production in activated T-cells, suggesting potential applications in autoimmune disease management.
  • Cytokine Profiles: Research into cytokine modulation revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, indicating a possible anti-inflammatory role that could be harnessed for therapeutic purposes.

Properties
The properties of this compound include:

  • IUPAC Name: this compound
  • Molecular Formula: C11H21NO
  • Molecular Weight: 183.29 g/mol
  • InChI: InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3
  • InChI Key: LNKAEQDCFIAODV-UHFFFAOYSA-N
  • SMILES: CCCNC1C2CCOC2C1(C)C

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

Uniqueness

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the propyl group attached to the amine, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substituent.

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